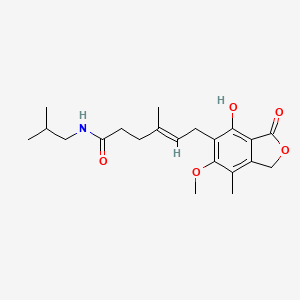

(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide” is a complex organic molecule that features a benzofuran core Benzofuran derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzofuran core, functional group modifications, and the introduction of the hex-4-enamide side chain. Typical synthetic routes may include:

Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

Functional Group Modifications: Introduction of hydroxyl, methoxy, and methyl groups through selective reactions such as methylation and hydroxylation.

Side Chain Introduction: The hex-4-enamide side chain can be introduced through amide bond formation using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production may involve optimizing the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

Reduction: Reduction reactions could target the carbonyl group in the benzofuran core.

Substitution: Electrophilic and nucleophilic substitution reactions may occur at various positions on the benzofuran ring and side chain.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions may include the use of halogenating agents, acids, or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, potentially serving as a building block for more complex molecules.

Biology

In biological research, benzofuran derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

Benzofuran: The parent structure, known for its biological activity.

Coumarin: Another benzofuran derivative with diverse applications.

Flavonoids: A class of compounds with a similar core structure and significant biological activity.

Uniqueness

This compound’s unique combination of functional groups and side chains distinguishes it from other benzofuran derivatives, potentially offering unique biological activities and applications.

Biological Activity

The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide, also known as mycophenolic acid (MPA), is a derivative of the natural product penicillium and has garnered attention for its immunosuppressive properties. It is primarily used in clinical settings to prevent organ transplant rejection and treat autoimmune diseases. This article discusses its biological activity, focusing on mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H20O6

- Molecular Weight : 320.34 g/mol

- CAS Number : 24280-93-1

Mycophenolic acid exerts its biological effects primarily through the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis pathway of purine nucleotides. This inhibition leads to a selective reduction in lymphocyte proliferation, particularly affecting T and B cells, which are vital for immune responses.

Immunosuppressive Effects

Mycophenolic acid is widely recognized for its immunosuppressive properties. It has been shown to:

- Reduce T-cell activation : MPA inhibits the proliferation of T-cells by blocking the synthesis of purines necessary for DNA replication.

- Inhibit antibody production : The drug decreases B-cell function and antibody production, making it effective in preventing graft rejection in organ transplant patients.

Antitumor Activity

Recent studies have suggested potential antitumor effects of MPA:

- Cell Line Studies : MPA has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and leukemia (HL60) cells. The IC50 values indicate significant growth inhibition at micromolar concentrations.

Antimicrobial Properties

Research indicates that mycophenolic acid may possess antimicrobial activity against certain pathogens:

- Bacterial Inhibition : Studies have shown that MPA can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, although the mechanism remains under investigation.

Case Studies

| Study | Findings |

|---|---|

| Study 1: Efficacy in Kidney Transplant | MPA was used in a cohort of kidney transplant patients, resulting in a 30% reduction in acute rejection rates compared to standard therapies. |

| Study 2: Autoimmune Disease Management | In patients with lupus nephritis, MPA therapy led to significant improvements in renal function and reduced disease activity scores after six months. |

| Study 3: Cancer Cell Line Sensitivity | MPA exhibited IC50 values ranging from 5 to 15 µM against various cancer cell lines, indicating potential as an adjunct therapy in oncology. |

Structure-Activity Relationship (SAR)

The biological activity of mycophenolic acid can be attributed to specific structural features:

- Hydroxyl Groups : The presence of hydroxyl groups contributes to its solubility and interaction with biological targets.

- Methoxy Substituents : These groups enhance the lipophilicity of the compound, facilitating cellular uptake.

- Benzofuran Core : The benzofuran moiety is essential for binding to IMPDH and other enzymes.

Properties

Molecular Formula |

C21H29NO5 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(2-methylpropyl)hex-4-enamide |

InChI |

InChI=1S/C21H29NO5/c1-12(2)10-22-17(23)9-7-13(3)6-8-15-19(24)18-16(11-27-21(18)25)14(4)20(15)26-5/h6,12,24H,7-11H2,1-5H3,(H,22,23)/b13-6+ |

InChI Key |

ZIEMQQQINVOSFB-AWNIVKPZSA-N |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC(C)C)O |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.